Ascorbyl oleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

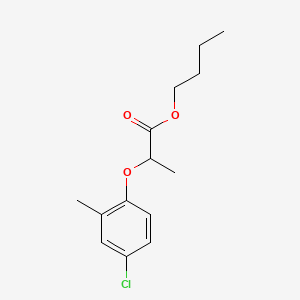

Ascorbyl oleate is a bioconjugate molecule that combines the properties of L-ascorbic acid (vitamin C) and oleic acid. This compound is known for its antioxidant properties, making it a valuable ingredient in various industries, including food, pharmaceuticals, and cosmetics. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, which allows it to form supramolecular nano-self-assembled aggregates in water .

準備方法

Synthetic Routes and Reaction Conditions: Ascorbyl oleate can be synthesized enzymatically using lipases as biocatalysts. One common method involves the use of immobilized lipase from Candida antarctica, which catalyzes the esterification of L-ascorbic acid with oleic acid. The reaction is typically carried out in non-polar solvents like tert-amyl alcohol, with molecular sieves added to remove water formed during the reaction .

Industrial Production Methods: Industrial production of this compound often employs a rotating basket reactor operated in sequential batches. This method allows for easy recycling of the catalyst and maintains high yields over multiple batches. Solvents like 2-methyl-2-butanol and acetone are commonly used, with the operational stability of the catalyst being a crucial factor .

化学反応の分析

Types of Reactions: Ascorbyl oleate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the ascorbic acid moiety.

Common Reagents and Conditions:

Esterification: Catalyzed by lipases, typically in non-polar solvents with molecular sieves to remove water.

Oxidation: this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Major Products: The primary product of the esterification reaction is this compound itself. In oxidation reactions, the major products are typically the oxidized forms of the radicals or reactive oxygen species that this compound neutralizes .

科学的研究の応用

Ascorbyl oleate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant to stabilize reactive compounds and prevent oxidative degradation.

Biology: Protects biomolecules such as proteins and nucleic acids from oxidative damage.

Medicine: Incorporated into formulations to enhance the stability and efficacy of pharmaceutical products.

Industry: Used in food and cosmetic products to extend shelf life and improve stability

作用機序

Ascorbyl oleate exerts its effects primarily through its antioxidant properties. The ascorbic acid moiety donates hydrogen atoms to lipid radicals, removing molecular oxygen and quenching singlet oxygen. This action helps regenerate α-tocopherol from tocopheroxyl radical species and scavenges aqueous radicals. The esterification reaction mechanism involves the formation of a complex between ascorbic acid, oleic acid, and the immobilized lipase, resulting in the production of this compound and water .

類似化合物との比較

Ascorbyl Palmitate: Another ester of L-ascorbic acid, known for its antioxidant properties and used in similar applications.

Ascorbyl Linoleate: An ester of L-ascorbic acid and linoleic acid, used for its antioxidant and surfactant properties.

Uniqueness: Ascorbyl oleate is unique due to its combination of the redox properties of ascorbic acid and the fluid state of the oleic acid tail. This combination allows it to form stable nano-self-assembled aggregates in water, making it particularly effective in protecting hydrophobic active ingredients from oxidative damage .

特性

CAS番号 |

2495-84-3 |

|---|---|

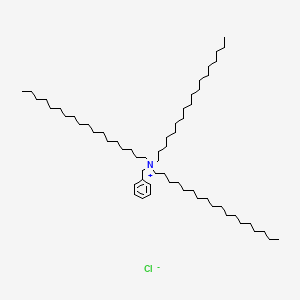

分子式 |

C24H40O7 |

分子量 |

440.6 g/mol |

IUPAC名 |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1 |

InChIキー |

JPBAVLUULZJFFO-JENHRLMUSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)

![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)

![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)